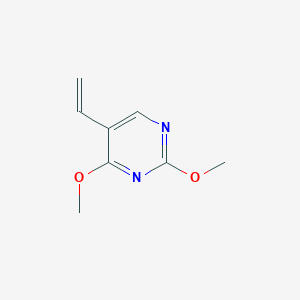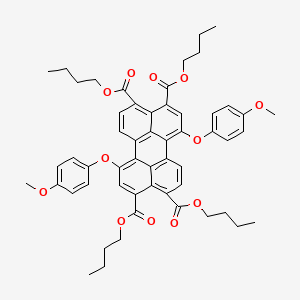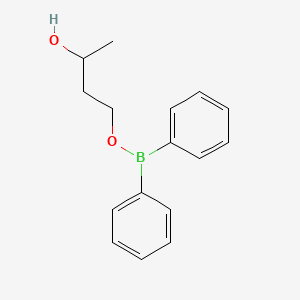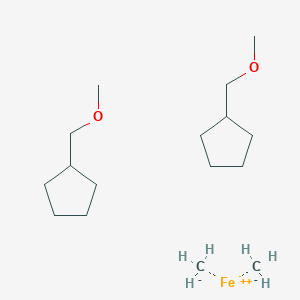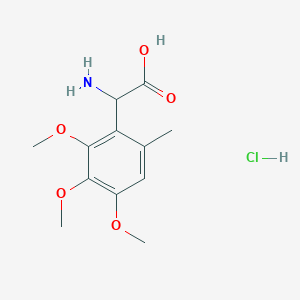![molecular formula C17H11NO3 B14131976 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 3608-54-6](/img/structure/B14131976.png)
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a pyran, benzoxazole, and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in dimethylformamide (DMF) results in the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Further reactions with various aromatic aldehydes in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF) at -78°C lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Pyranochromenes: These compounds have a similar pyran ring system and are studied for their anticancer and antimicrobial properties.
Uniqueness
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
3608-54-6 |
|---|---|
Molekularformel |
C17H11NO3 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
8-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H11NO3/c1-10-7-16(19)20-14-9-15-13(8-12(10)14)18-17(21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
HIFJYPIRYHDXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)N=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


